molecular formula C12H19Cl2N3O B1462339 N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride CAS No. 2108457-75-4

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride

Cat. No. B1462339
CAS RN: 2108457-75-4
M. Wt: 292.2 g/mol
InChI Key: IMHSLIFUPQHSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride” is a chemical compound with the molecular formula C12H19Cl2N3O and a molecular weight of 292.2. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Biological Evaluation

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Intramolecular Reactions

Piperidine derivatives are involved in intramolecular reactions leading to the formation of various substituted piperidines .

Intermolecular Reactions

Piperidine derivatives also participate in intermolecular reactions leading to the formation of spiropiperidines, condensed piperidines, and piperidinones .

Multicomponent Reactions

Piperidine derivatives are used in multicomponent reactions, which are a type of reaction where three or more reactants combine to form a product .

Biological Activity

Piperidine derivatives have shown significant biological activity, making them a key focus in the field of medicinal chemistry .

Pharmacological Activity

Piperidine derivatives have demonstrated a wide range of pharmacological activities, contributing to their use in the development of various therapeutic agents .

properties

IUPAC Name

N-methyl-6-piperidin-3-ylpyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-13-12(16)11-6-2-5-10(15-11)9-4-3-7-14-8-9;;/h2,5-6,9,14H,3-4,7-8H2,1H3,(H,13,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHSLIFUPQHSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=N1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride
Reactant of Route 2
N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride
Reactant of Route 4
N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride
Reactant of Route 5
N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride

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